Dodecyltriethylammonium chloride
Overview
Description
Dodecyltriethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt hydrophobic interactions and electrostatic forces, making it effective in solubilizing membrane-bound proteins and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyltriethylammonium chloride can be synthesized through the reaction of dodecylamine with triethylamine and methyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dodecylamine and triethylamine are reacted with methyl chloride. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dodecyltriethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are typically the corresponding quaternary ammonium salts with different anions.
Oxidation Reactions: The products depend on the specific conditions and reagents used but may include oxidized forms of the original compound.
Scientific Research Applications
Dodecyltriethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the solubilization and denaturation of proteins for analysis and characterization.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of disinfectants, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of dodecyltriethylammonium chloride involves its ability to disrupt hydrophobic interactions and electrostatic forces. This disruption allows it to solubilize membrane-bound proteins and peptides, making them accessible for analysis. The compound interacts with the lipid bilayer of cell membranes, leading to increased membrane permeability and potential cell lysis .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium chloride: Similar in structure but with a trimethylammonium group instead of a triethylammonium group.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with two decyl groups and two methyl groups.
Uniqueness
Dodecyltriethylammonium chloride is unique due to its triethylammonium group, which provides distinct physicochemical properties compared to other quaternary ammonium compounds. This uniqueness makes it particularly effective in certain applications, such as protein solubilization and phase transfer catalysis .
Properties
IUPAC Name |
dodecyl(triethyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQMBBJITUIBDQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18144-34-8 (Parent) | |
Record name | Dodecyltriethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90946024 | |
Record name | N,N,N-Triethyldodecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23358-96-5 | |
Record name | 1-Dodecanaminium, N,N,N-triethyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23358-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyltriethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Triethyldodecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyltriethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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